molecular formula C13H15NO3 B12724063 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- CAS No. 81718-73-2

2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-

Cat. No.: B12724063
CAS No.: 81718-73-2
M. Wt: 233.26 g/mol
InChI Key: GYZLHRMOLXESCF-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- is a heterocyclic organic compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a benzofuran ring substituted with a methoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- can be compared with other similar compounds, such as:

    2-Benzofurancarboxamide, 5-methoxy-N,N-dimethyl-: Lacks the additional methyl group on the nitrogen atom.

    2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-4-ethyl-: Contains an additional ethyl group on the benzofuran ring.

    This compound6-chloro-: Contains a chlorine atom on the benzofuran ring.

These comparisons highlight the unique structural features and potential reactivity of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-.

Properties

CAS No.

81718-73-2

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-methoxy-N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H15NO3/c1-8-10-7-9(16-4)5-6-11(10)17-12(8)13(15)14(2)3/h5-7H,1-4H3

InChI Key

GYZLHRMOLXESCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)N(C)C

Origin of Product

United States

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